molecular formula C21H21N5O4S B2371736 isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 799831-75-7

isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2371736
CAS No.: 799831-75-7
M. Wt: 439.49
InChI Key: JGKNUOYNTZMHEK-UHFFFAOYSA-N
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Description

The compound isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate features a pyrroloquinoxaline core substituted with:

  • A 2-amino group (electron-donating, enhances nucleophilicity).
  • A 4-sulfamoylphenyl group at position 1 (polar, hydrogen-bonding capable due to sulfonamide).
  • An isobutyl ester at position 3 (lipophilic, influencing solubility and bioavailability).

Properties

IUPAC Name

2-methylpropyl 2-amino-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-12(2)11-30-21(27)17-18-20(25-16-6-4-3-5-15(16)24-18)26(19(17)22)13-7-9-14(10-8-13)31(23,28)29/h3-10,12H,11,22H2,1-2H3,(H2,23,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKNUOYNTZMHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline core, which is known for various bioactive properties. Its structure can be broken down as follows:

  • Core Structure : Pyrrolo[2,3-b]quinoxaline
  • Substituents :
    • Amino Group : Enhances solubility and biological activity.
    • Sulfamoyl Group : Known for antibacterial and enzyme inhibition properties.
    • Carboxylate Group : Impacts pharmacokinetics and bioavailability.

Anticancer Activity

Research indicates that compounds with a similar structural framework exhibit anticancer properties. For example, derivatives of pyrroloquinoxaline have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The mechanism often involves the modulation of the ERBB signaling pathway, which is crucial in cancer proliferation and survival .

Anti-inflammatory Properties

The sulfamoyl group present in the compound is associated with anti-inflammatory activity. Studies have demonstrated that compounds with similar functional groups can significantly reduce inflammation markers in vitro and in vivo models. For instance, the compound's effects were evaluated using carrageenan-induced paw edema tests, where significant reductions in swelling were observed .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's . The binding interactions were analyzed through molecular docking studies, revealing strong affinities for the active site of AChE.

Case Studies and Experimental Findings

StudyObjectiveFindings
Study on Anticancer Activity Evaluate anticancer efficacySignificant inhibition of cell proliferation in various cancer lines
Anti-inflammatory Assessment Test anti-inflammatory effectsReduced paw edema by 53% compared to control
Enzyme Inhibition Analysis Investigate AChE inhibitionStrong inhibitory activity with IC50 values comparable to standard drugs

The biological activity of this compound can be attributed to several mechanisms:

  • ERBB Signaling Modulation : By interfering with ERBB pathways, the compound may induce apoptosis in cancer cells.
  • Cytokine Inhibition : Reduces pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
  • Enzyme Binding : The interaction with AChE suggests potential applications in neuroprotection.

Scientific Research Applications

Anticancer Activity

One of the primary applications of isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is its role as an anticancer agent. Research has indicated that compounds within the pyrrolo[2,3-b]quinoxaline class exhibit selective inhibition of specific kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit Mer tyrosine kinase (MerTK), which plays a critical role in tumor growth and metastasis .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionKey Findings
Lung CancerInhibition of MerTKReduced tumor growth in vitro and in vivo models.
Breast CancerTargeting signaling pathwaysInduced apoptosis in cancer cells.

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. The presence of the sulfonamide group enhances its ability to modulate inflammatory responses. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Table 2: Anti-inflammatory Activity Overview

Study ReferenceInflammatory ModelOutcomeMechanism
Murine modelDecreased inflammationInhibition of TNF-alpha production.
Human cell linesReduced cytokine releaseModulation of NF-kB signaling pathway.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 3: Antimicrobial Efficacy Data

Study ReferenceBacterial StrainMinimum Inhibitory Concentration (MIC)Observations
MRSA32 µg/mLBactericidal effect observed.
E. coli16 µg/mLSignificant growth inhibition.

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the pyrroloquinoxaline core or side chains can enhance potency and selectivity for specific targets. Studies employing molecular docking simulations have provided insights into binding affinities with various biological targets, aiding in the design of more effective derivatives.

Table 4: SAR Insights

Modification TypeEffect on ActivityTargeted Pathway
Alteration of sulfonamide groupIncreased anti-inflammatory activityNF-kB pathway
Variation in alkyl chain lengthEnhanced anticancer potencyMerTK inhibition

Conclusion and Future Directions

This compound shows promise across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. Ongoing research is necessary to fully elucidate its mechanisms and optimize its pharmacological properties for clinical applications.

Future studies should focus on:

  • Comprehensive preclinical trials to assess safety and efficacy.
  • Exploration of combination therapies with existing drugs to enhance therapeutic outcomes.
  • Further structural modifications to improve selectivity and reduce potential side effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 1 and 3, impacting electronic, steric, and solubility profiles:

Compound Name (Position 1 Substituent) Position 3 Substituent Molecular Weight Key Features
Target Compound (4-sulfamoylphenyl) Isobutyl carboxylate ~478.5 g/mol¹ High polarity (sulfonamide), H-bond donor/acceptor
Methyl ester (4-ethoxycarbonylphenyl) Methyl carboxylate ~420.4 g/mol Electron-withdrawing ethoxycarbonyl; moderate polarity
Ethyl 2-naphthyl Ethyl carboxylate 382.4 g/mol Bulky naphthyl group; enhanced π-π stacking
Butyl methoxybenzyl Butyl carboxylate ~404.5 g/mol Methoxy (electron-donating); flexible alkyl chain
AHPQC (4-aminophenyl + carbonitrile) Carbonitrile ~342.4 g/mol Multiple N-atoms; protonation-dependent adsorption

¹Estimated based on structural analogs.

Electronic and Solubility Profiles

  • Sulfamoyl Group (Target Compound): Introduces strong polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to esters or aryl groups.
  • Naphthyl Group (Ethyl 2-Naphthyl) : Enhances hydrophobicity and π-π stacking, which may improve adsorption on metallic surfaces (relevant for corrosion inhibition) or aromatic biological targets.
  • Methoxybenzyl (Butyl Methoxybenzyl) : Methoxy donates electrons via resonance, increasing electron density on the aromatic ring. This could enhance interactions with electrophilic sites in biological or material systems.

Corrosion Inhibition (AHPQC Analogs)

The carbonitrile-substituted analog AHPQC (2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) demonstrated 91% inhibition efficiency for C38 steel in hydrochloric acid . Key mechanisms include:

  • Adsorption : Follows the Langmuir isotherm, with physisorption (ΔG°ads ≈ -14.6 kJ/mol) and chemisorption via XPS-confirmed Fe–N bonds .
  • Protonation: Multiple N-atoms (quinoxaline, pyrrole, nitrile) enable protonation in acidic media, facilitating electrostatic interactions with the steel surface .
  • Synergistic Effects: Delocalized π-electrons from aromatic rings enhance adsorption via donor-acceptor interactions with Fe d-orbitals .

Comparison to Target Compound : The sulfamoyl group in the target may offer superior H-bonding for adsorption but lower protonation capacity than AHPQC’s nitrile and amine groups.

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